2-(3-Chlorobenzoyl)-5-methylpyridine
Overview
Description
2-(3-Chlorobenzoyl)-5-methylpyridine is an organic compound with the molecular formula C13H10ClNO It is a derivative of pyridine, a basic heterocyclic organic compound, and features a chlorobenzoyl group attached to the pyridine ring
Mechanism of Action
Target of Action
Related compounds such as 3-chlorobenzoyl chloride have been used in various chemical syntheses , suggesting that the compound might interact with a wide range of molecular targets depending on the specific context.
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-(3-Chlorobenzoyl)-5-methylpyridine might also undergo similar reactions.
Biochemical Pathways
Related compounds such as 2-chloro-4-nitrophenol have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This suggests that this compound might also be involved in similar biochemical pathways.
Pharmacokinetics
The related compound 3-chlorobenzoyl chloride is known to be a liquid at room temperature with a density of 1367 g/mL at 20 °C , which might influence its bioavailability and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorobenzoyl)-5-methylpyridine typically involves the reaction of 3-chlorobenzoyl chloride with 5-methylpyridine in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common bases used in this reaction include pyridine or triethylamine, which act as catalysts and help in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorobenzoyl)-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorobenzoyl)-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzoyl chloride: A precursor in the synthesis of 2-(3-Chlorobenzoyl)-5-methylpyridine.
5-Methylpyridine: The pyridine derivative used in the synthesis.
2-(4-Chlorobenzoyl)-5-methylpyridine: A structural isomer with the chlorine atom in a different position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3-chlorophenyl)-(5-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-5-6-12(15-8-9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEANJGSRICFGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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